1,2-Bis(trimethoxysilyl)ethane 1,2-Bis(trimethoxysilyl)ethane
Brand Name: Vulcanchem
CAS No.: 18406-41-2
VCID: VC21059311
InChI: InChI=1S/C8H22O6Si2/c1-9-15(10-2,11-3)7-8-16(12-4,13-5)14-6/h7-8H2,1-6H3
SMILES: CO[Si](CC[Si](OC)(OC)OC)(OC)OC
Molecular Formula: C8H22O6Si2
Molecular Weight: 270.43 g/mol

1,2-Bis(trimethoxysilyl)ethane

CAS No.: 18406-41-2

Cat. No.: VC21059311

Molecular Formula: C8H22O6Si2

Molecular Weight: 270.43 g/mol

* For research use only. Not for human or veterinary use.

1,2-Bis(trimethoxysilyl)ethane - 18406-41-2

Specification

CAS No. 18406-41-2
Molecular Formula C8H22O6Si2
Molecular Weight 270.43 g/mol
IUPAC Name trimethoxy(2-trimethoxysilylethyl)silane
Standard InChI InChI=1S/C8H22O6Si2/c1-9-15(10-2,11-3)7-8-16(12-4,13-5)14-6/h7-8H2,1-6H3
Standard InChI Key JCGDCINCKDQXDX-UHFFFAOYSA-N
SMILES CO[Si](CC[Si](OC)(OC)OC)(OC)OC
Canonical SMILES CO[Si](CC[Si](OC)(OC)OC)(OC)OC

Introduction

Physical and Chemical Properties

1,2-Bis(trimethoxysilyl)ethane is a colorless liquid with distinct chemical and physical characteristics that make it suitable for specialized applications. The compound features two trimethoxysilyl groups connected by an ethylene bridge, creating a molecule with six potential reaction sites through its methoxy groups.

Basic Properties

The fundamental physical and chemical properties of 1,2-Bis(trimethoxysilyl)ethane are summarized in the following table:

PropertyValue
CAS Number18406-41-2
Molecular FormulaC₈H₂₂O₆Si₂
Molecular Weight270.43 g/mol
Physical StateLiquid
AppearanceColorless
Density1.073 g/mL
Boiling Point103-104°C
Flash Point109°C (228°F)
Refractive Index1.409
Purity (Commercial)95-96%

The compound is also known by several synonyms, including 3,3,6,6-tetramethoxy-2,7-dioxa-3,6-disilaoctane, hexamethoxydisilylethane, and 1,2-ethylenebis(trimethoxysilane) .

Chemical Structure and Reactivity

The chemical structure of 1,2-Bis(trimethoxysilyl)ethane consists of two silicon atoms, each bonded to three methoxy groups and connected by an ethylene (-CH₂CH₂-) bridge. This structure can be represented with the linear formula [-CH₂Si(OCH₃)₃]₂ .

This compound belongs to the category of non-functional alkoxy silanes, meaning it lacks additional reactive functional groups beyond its hydrolyzable methoxy groups . Its chemical reactivity is primarily characterized by the hydrolysis of the methoxy groups, which can then undergo condensation reactions with siliceous surfaces and other metal oxides including aluminum, zirconium, tin, titanium, and nickel .

Synthesis and Production

The commercial production of 1,2-Bis(trimethoxysilyl)ethane typically results in products with 95-96% purity. Commercial formulations may contain 1-4% of 1,1-Bis(trimethoxysilyl)ethane as an impurity .

Synthesis Methods

While the search results don't provide detailed synthesis procedures specifically for 1,2-Bis(trimethoxysilyl)ethane, it falls within the broader class of silane coupling agents. These types of compounds are generally synthesized through methodologies that create the silicon-carbon bonds and attach the hydrolyzable alkoxy groups.

Quality Control

Commercial-grade 1,2-Bis(trimethoxysilyl)ethane is usually verified through various analytical techniques to confirm its identity and purity. Physical parameters such as boiling point, density, and refractive index are commonly used as quality control markers .

Applications and Uses

1,2-Bis(trimethoxysilyl)ethane has several important industrial and research applications, primarily leveraging its ability to form bonds between disparate materials.

Industrial Applications

The primary industrial application of 1,2-Bis(trimethoxysilyl)ethane is in the fabrication of multilayer printed circuit boards . U.S. Patent 5,073,456, authored by Palladino in 1991, describes this application in detail .

Surface Modification and Coupling

As a silane coupling agent, 1,2-Bis(trimethoxysilyl)ethane has the ability to form durable bonds between organic and inorganic materials. This property allows it to:

  • Generate desired heterogeneous environments

  • Incorporate bulk properties of different phases into a uniform composite structure

  • Create stable condensation products with siliceous surfaces and other metal oxides

  • Modify surface characteristics of substrates

Materials Science Applications

The compound's dipodal structure (having two silicon atoms) provides enhanced bonding capabilities compared to monopodal silanes. This feature makes it valuable in creating robust material interfaces in composite materials, coatings, and adhesives .

Chemical Behavior and Mechanism

The functionality of 1,2-Bis(trimethoxysilyl)ethane as a coupling agent is based on its dual reactivity profile.

Hydrolysis and Condensation

When exposed to moisture, the methoxy groups of 1,2-Bis(trimethoxysilyl)ethane undergo hydrolysis to form silanol groups (Si-OH). These silanol groups can then:

  • Condense with hydroxyl groups on inorganic surfaces (like silicon dioxide, metal oxides)

  • Cross-link with each other to form siloxane networks (Si-O-Si bonds)

  • Create a bridge between organic and inorganic materials

Interface Modification

The compound alters the interfacial region between materials by:

  • Changing wetting or adhesion characteristics of substrates

  • Utilizing substrates to catalyze chemical transformations at heterogeneous interfaces

  • Ordering the interfacial region

  • Modifying partition characteristics

  • Affecting the covalent bond between organic and inorganic materials

Comparative Analysis

Understanding how 1,2-Bis(trimethoxysilyl)ethane compares to related compounds helps contextualize its utility in specific applications.

Comparison with 1,2-Bis(triethoxysilyl)ethane

A closely related compound is 1,2-Bis(triethoxysilyl)ethane, which differs in having ethoxy groups instead of methoxy groups. The key differences include:

Property1,2-Bis(trimethoxysilyl)ethane1,2-Bis(triethoxysilyl)ethane
Molecular FormulaC₈H₂₂O₆Si₂C₁₄H₃₄O₆Si₂
Molecular Weight270.43 g/mol354.59 g/mol
CAS Number18406-41-216068-37-4
Hydrolysis RateTypically fasterTypically slower
Boiling Point103-104°C119°C
Density1.073 g/mL0.958 g/mL

The choice between these compounds often depends on the specific application requirements, with trimethoxysilanes generally reacting faster but producing methanol as a byproduct, while triethoxysilanes react more slowly but produce less toxic ethanol .

Advantages of Dipodal Structure

As a dipodal silane (containing two silicon atoms), 1,2-Bis(trimethoxysilyl)ethane offers advantages over monopodal silanes:

  • Increased number of potential bonding sites (six vs. three)

  • Enhanced thermal and hydrolytic stability of the resulting interfaces

  • Improved bonding durability in harsh environments

  • Greater cross-linking density when incorporated into materials

Research and Development Applications

The unique properties of 1,2-Bis(trimethoxysilyl)ethane make it valuable in various research contexts.

Materials Development

Recent research indicates potential applications in:

  • Advanced composite materials

  • Electronics manufacturing

  • Specialized coatings with enhanced durability

  • Medical and healthcare applications

Future Prospects

Growing manufacturing opportunities for 1,2-Bis(trimethoxysilyl)ethane and related silanes exist in:

  • Alternative energy applications (photovoltaic modules, fuel cells, wind turbines)

  • Medical and healthcare fields (surgical devices, dental implants, drug delivery)

  • Automotive, construction, and specialty packaging industries

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